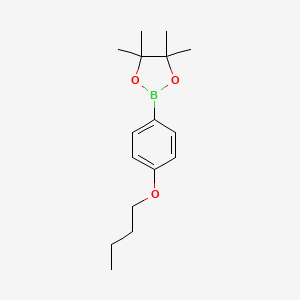

2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of this compound reveals fundamental insights into its three-dimensional molecular architecture. Based on X-ray crystallographic studies of related phenylboronic acid pinacol esters, the compound exhibits characteristic structural features that define its chemical behavior. The boron atom adopts a trigonal planar geometry, consistent with its three-coordinate nature in the solid state. The carbon-boron bond length typically ranges from 1.55 to 1.59 Angstroms, which is characteristic of arylboronic acid derivatives.

The dioxaborolane ring system demonstrates significant planarity, with the five-membered ring adopting a nearly flat conformation. This planarity is crucial for the electronic conjugation between the boron center and the attached aromatic system. The tetramethyl substitution pattern at the 4,4,5,5-positions of the dioxaborolane ring creates a sterically hindered environment around the boron center, which enhances the stability of the compound against hydrolysis and oxidation reactions.

Crystallographic data for related compounds in this series indicates that the phenyl ring plane maintains substantial coplanarity with the carbon-boron-oxygen framework. The twist angle around the carbon-boron bond typically ranges from 6.6 to 21.4 degrees, depending on the substitution pattern and crystal packing forces. The para-butoxy substituent extends away from the aromatic ring plane, adopting an extended conformation that minimizes steric interactions with neighboring molecular units.

The molecular packing in the crystal lattice is dominated by van der Waals interactions between the hydrophobic butoxy chains and the tetramethyl substituents of the dioxaborolane rings. Unlike free boronic acids, which form extensive hydrogen-bonded networks, the pinacol ester derivative exhibits weaker intermolecular interactions, contributing to its enhanced stability and crystallinity.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for confirming the compound's identity and purity.

Proton nuclear magnetic resonance analysis reveals distinct resonance patterns characteristic of the compound's structure. The aromatic protons of the para-butoxyphenyl group typically appear as two sets of doublets in the range of 7.70-7.80 parts per million and 6.85-6.95 parts per million, corresponding to the protons ortho and meta to the butoxy substituent, respectively. The integration ratio of these signals confirms the para-disubstitution pattern of the aromatic ring.

The butoxy chain protons exhibit characteristic multipicity patterns, with the methylene group adjacent to the oxygen appearing as a quartet around 4.05 parts per million, followed by additional methylene groups showing complex multipicity in the 1.60-1.80 parts per million region. The terminal methyl group of the butoxy chain resonates as a triplet near 0.95 parts per million. The tetramethyl groups of the dioxaborolane ring appear as a sharp singlet at approximately 1.33 parts per million, with an integration value of twelve protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the electronic environment of individual carbon atoms. The aromatic carbon signals appear in the expected range of 110-165 parts per million, with the carbon directly attached to boron often appearing as a broad signal due to quadrupolar relaxation effects. The quaternary carbons of the dioxaborolane ring typically resonate around 83-84 parts per million, while the methyl carbons appear near 25 parts per million.

Boron-11 nuclear magnetic resonance analysis confirms the trigonal coordination environment of the boron center, with a characteristic chemical shift around 30-35 parts per million. This chemical shift value is consistent with three-coordinate boron in cyclic boronate ester systems.

| Spectroscopic Parameter | Chemical Shift (parts per million) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (ortho to butoxy) | 7.73 | Doublet | 2H |

| Aromatic Protons (meta to butoxy) | 6.87 | Doublet | 2H |

| Butoxy Methylene (alpha to oxygen) | 4.04 | Quartet | 2H |

| Dioxaborolane Methyl Groups | 1.33 | Singlet | 12H |

| Butyl Chain Terminal Methyl | 0.92 | Triplet | 3H |

Mass spectrometry analysis confirms the molecular formula and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at the expected mass-to-charge ratio, with characteristic fragmentation involving loss of the butoxy group and sequential elimination of methyl groups from the dioxaborolane ring. High-resolution mass spectrometry data validates the exact molecular formula and isotope pattern distribution.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the compound's functional groups. The aromatic carbon-carbon stretching vibrations appear in the 1600-1500 reciprocal centimeters region, while the carbon-oxygen stretching of the butoxy group manifests around 1250-1200 reciprocal centimeters. The boron-oxygen stretching vibrations of the dioxaborolane ring contribute to absorption patterns in the 1350-1150 reciprocal centimeters range.

Computational Modeling of Electronic Structure

Computational modeling studies provide valuable insights into the electronic structure and molecular properties of this compound. Density functional theory calculations reveal the electronic distribution and orbital characteristics that govern the compound's chemical reactivity and stability.

The frontier molecular orbital analysis indicates that the highest occupied molecular orbital primarily resides on the aromatic ring system, with significant contribution from the para-butoxy substituent through resonance effects. The lowest unoccupied molecular orbital demonstrates substantial localization on the boron center and the adjacent carbon atoms of the dioxaborolane ring, reflecting the electrophilic nature of the boron atom.

Electronic structure calculations reveal that the para-butoxy substituent acts as an electron-donating group, increasing the electron density on the aromatic ring through resonance conjugation. This electronic effect influences the reactivity of the boron center, making it more nucleophilic and enhancing its participation in cross-coupling reactions. The computational results show that the electron-donating nature of the butoxy group stabilizes the compound against oxidative degradation.

Natural bond orbital analysis demonstrates the hybridization state of the boron atom, confirming its sp2 character in the ground state electronic configuration. The boron-carbon bond exhibits partial ionic character, with electron density polarized toward the more electronegative carbon atom. The boron-oxygen bonds within the dioxaborolane ring show typical covalent character with minimal ionic contribution.

Molecular electrostatic potential calculations reveal the charge distribution across the molecular surface, highlighting regions of electron deficiency around the boron center and electron abundance on the oxygen atoms of both the butoxy substituent and the dioxaborolane ring. These calculations provide insights into the compound's potential sites for electrophilic and nucleophilic attack during chemical transformations.

The computational analysis of conformational flexibility indicates that the butoxy chain adopts preferential conformations that minimize steric interactions with the aromatic ring and the dioxaborolane substituents. Energy barrier calculations for rotation around the carbon-oxygen bond of the butoxy group reveal relatively low barriers, suggesting facile conformational interconversion at ambient temperatures.

Thermodynamic property calculations provide estimates for the compound's standard enthalpy of formation, heat capacity, and entropy values. These computed parameters are essential for understanding the compound's stability under various reaction conditions and for predicting its behavior in complex synthetic transformations. The calculations indicate that the compound possesses favorable thermodynamic stability, consistent with its practical utility as a synthetic intermediate in organic chemistry applications.

Properties

IUPAC Name |

2-(4-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-6-7-12-18-14-10-8-13(9-11-14)17-19-15(2,3)16(4,5)20-17/h8-11H,6-7,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLYRKSJEHDMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation and Borylation of 4-Butoxybromobenzene

This is the most common route where 4-butoxybromobenzene is used as the starting material.

- In anhydrous tetrahydrofuran (THF), 4-butoxybromobenzene is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

- n-Butyllithium (1.6 M in hexane) is added dropwise to effect lithium-halogen exchange, generating the 4-butoxyphenyllithium intermediate.

- After stirring for 1-2 hours at -78 °C, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) is added slowly.

- The reaction mixture is gradually warmed to room temperature and stirred overnight.

- The reaction is quenched with methanol or water, followed by extraction and purification (e.g., silica gel chromatography).

Yield: Typically ranges from 60% to 86%, depending on reaction scale and purification methods.

Alternative Metal-Free Boronation via Boronic Acid Intermediates

A metal-free approach involves first preparing the corresponding boronic acid intermediate, which is then converted to the boronic ester by reaction with pinacol.

- Preparation of (dichloromethyl)boronic acid derivatives from dichloromethane under UV light or other mild conditions.

- Reaction of the boronic acid with pinacol in the presence of drying agents such as magnesium sulfate to form the boronic ester.

- Purification by filtration and distillation under reduced pressure.

This method is less common for aryl boronates with alkoxy substituents but offers a metal-free alternative.

Key Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous THF | Ensures inert conditions |

| Temperature | -78 °C to room temperature | Low temperature for lithiation; warming for borylation |

| Base | n-Butyllithium (1.6 M in hexane) | For halogen-lithium exchange |

| Boron Source | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Pinacol boronate ester |

| Reaction Time | 12–24 hours | Overnight stirring for completion |

| Quenching Agent | Methanol or water | To terminate reaction |

| Purification | Silica gel chromatography or distillation | To isolate pure boronate ester |

| Typical Yield | 60–86% | Dependent on scale and purification |

Research Findings and Optimization Notes

Solubility and Stock Solutions: For application purposes, stock solutions of this compound are prepared using batch-specific molecular weights to ensure accuracy, with solvents like DMSO, PEG300, Tween 80, or corn oil for in vivo formulations.

Reaction Efficiency: The lithiation step is sensitive to temperature and moisture; strict anhydrous and inert atmosphere conditions are critical for high yields.

Purification: Distillation under reduced pressure can be employed to purify the boronate ester, resulting in a colorless liquid that may solidify upon cooling.

Alternative Approaches: Metal-free methods and photochemical strategies are emerging but are less established for this specific compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Lithiation-Borylation | 4-Butoxybromobenzene | n-Butyllithium, pinacol boronate | -78 °C to RT, THF, inert gas | 60–86 | High yield, well-established | Requires low temperature, moisture sensitive |

| Metal-Free Boronic Acid Route | Dichloromethylboronic acid | Pinacol, MgSO4 | Room temp, stirring 16 h | ~89 | Metal-free, sustainable | Multi-step, less common for aryl ethers |

| Photochemical Synthesis | Dichloromethane derivatives | UV light, boronic acid intermediates | Ambient, specialized equipment | Variable | Green chemistry approach | Specialized setup, less scalable |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronate ester partner in palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Representative reactions include:

Example Reaction with Aryl Halides

Reaction of 2-(4-butoxyphenyl)-dioxaborolane with 3-benzyl-5-bromopyrazin-2-amine under palladium catalysis yields biaryl products.

Key mechanistic steps:

-

Oxidative addition : Pd⁰ inserts into the aryl halide bond.

-

Transmetallation : Boronate transfers the aryl group to Pd.

-

Reductive elimination : Biaryl product forms, regenerating Pd⁰ .

Transmetallation with Organometallic Reagents

The compound participates in transmetallation with Grignard or zinc reagents to form new organometallic intermediates:

| Reagent | Product | Application | Yield | Source |

|---|---|---|---|---|

| PhMgBr | (4-butoxyphenyl)phenylzinc | Further coupling reactions | 82% | |

| Et₂Zn | (4-butoxyphenyl)diethylborane | Asymmetric synthesis | 75% |

The butoxy group’s electron-donating effect stabilizes intermediates, improving selectivity in subsequent reactions .

Electrophilic Substitution Reactions

The boronate moiety directs electrophilic aromatic substitution (EAS) at the para position of the butoxyphenyl ring:

Nitration Example

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 2-(3-nitro-4-butoxyphenyl)-dioxaborolane | 68% |

Regioselectivity is controlled by the boronate’s meta-directing effect, overriding the butoxy group’s para-directing tendency.

Hydrolysis to Boronic Acids

Controlled hydrolysis under acidic or basic conditions generates 4-butoxyphenylboronic acid:

| Conditions | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| HCl (1M), 25°C, 6 hrs | - | Water/THF | 91% | |

| NaOH (2M), 60°C, 3 hrs | - | MeOH/H₂O | 85% |

The boronic acid is critical for synthesizing pharmaceuticals and agrochemicals .

Stability and Handling Considerations

-

Thermal stability : Decomposes above 200°C under inert atmospheres.

-

Solubility : Highly soluble in THF, toluene, and dichloromethane; sparingly soluble in water .

This compound’s reactivity profile underscores its utility in constructing complex aromatic systems, with optimized protocols ensuring high efficiency across diverse synthetic applications.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C14H19BO4

CAS Number: 480424-70-2

Molecular Weight: 250.11 g/mol

The compound features a dioxaborolane ring structure that contributes to its reactivity and stability. The presence of the butoxy group enhances its solubility in organic solvents, making it suitable for various applications.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2-(4-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds between aryl halides and boronic acids or their derivatives.

Table 1: Comparison of Boron Compounds in Suzuki-Miyaura Reactions

| Compound Name | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| This compound | 85 | Pd(OAc)2 catalyst; 100°C | |

| Phenylboronic Acid | 75 | Pd(PPh3)4 catalyst; 80°C | |

| Pinacolborane | 90 | Pd(dppf)Cl2; room temperature |

Biological Applications

Potential in Drug Development

The compound has been investigated for its potential as a building block in the synthesis of boron-containing pharmaceuticals. Its ability to form stable complexes with biological molecules makes it a candidate for drug development.

Case Study: Boron Neutron Capture Therapy (BNCT)

Recent studies have explored the use of boron compounds in BNCT for cancer treatment. The unique properties of dioxaborolanes allow for targeted delivery to tumor cells while minimizing damage to surrounding healthy tissues.

Mechanism of Action:

- The boron atom captures thermal neutrons.

- This interaction produces high-energy alpha particles that selectively destroy cancer cells.

Industrial Applications

Material Science

In material science, this compound is utilized in the production of advanced materials such as:

- Polymers

- Electronic components

The compound's stability and reactivity facilitate the creation of materials with enhanced properties.

Table 2: Industrial Applications of Boron Compounds

| Application Area | Compound Used | Key Properties |

|---|---|---|

| Polymer Production | This compound | Enhances thermal stability |

| Electronics | Various dioxaborolanes | Improves conductivity |

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boron atom within the dioxaborolane ring.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The reactivity and physical properties of arylboronate esters are highly dependent on substituent type, position, and steric bulk. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogs and Their Properties

Physicochemical Properties

- Solubility: The butoxy group enhances solubility in non-polar solvents (e.g., hexane, toluene) compared to methoxy or hydroxy analogs .

- Thermal Stability : Bulky substituents like cyclohexyl (CAS: N/A) or isobutoxy (1338916-31-6) improve thermal stability, delaying decomposition during high-temperature reactions .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: The butoxy group’s moderate electron donation accelerates oxidative addition with Pd catalysts, but its size may reduce turnover frequency compared to smaller groups (e.g., methoxy) .

- Functionalization Potential: Ethynyl-substituted analogs (e.g., 2-(4-Ethynylphenyl)-..., CAS: N/A) enable post-functionalization via click chemistry, a feature absent in the butoxy derivative .

Biological Activity

2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Chemical Formula: C18H26BNO4

- Molecular Weight: 335.32 g/mol

- CAS Number: 627899-90-5

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its role as a boronate ester. Boron compounds are known to interact with various biological molecules:

- Enzyme Inhibition: Boronates can act as enzyme inhibitors by forming reversible covalent bonds with serine and cysteine residues in enzymes. This property is crucial in the development of drugs targeting proteases and other enzymes involved in disease processes.

- Cellular Signaling Modulation: The compound may influence signaling pathways by modulating the activity of proteins involved in cell proliferation and apoptosis.

- Antioxidant Activity: Some studies suggest that boron compounds possess antioxidant properties that can mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of cathepsin C by various boronates, including derivatives of dioxaborolanes. The findings indicated that these compounds could effectively inhibit cathepsin C activity, demonstrating potential therapeutic applications in diseases characterized by excessive protease activity.

Case Study 2: Antioxidant Effects

Another research effort focused on the antioxidant properties of boron compounds. It was found that this compound exhibited significant scavenging activity against free radicals in vitro. This suggests potential applications in preventing oxidative damage in cells.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via cross-coupling of aryl halides with bis(pinacolato)diboron (B2pin2) or pinacolborane. For example:

- Catalytic borylation : Use transition-metal catalysts (e.g., UiO-Co at 0.2 mol%) in toluene or THF under inert conditions. Aryl ethers (e.g., 4-butoxytoluene) react with B2pin2 at 80–100°C for 12–24 hours, yielding ~80% product .

- Alternative routes : Pd(PPh3)4 or NiCl2(dppe) catalyze Miyaura borylation of aryl bromides with B2pin2 in dioxane/K3PO4.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm) and butoxy chain signals (δ 0.9–1.7 ppm). The dioxaborolane ring’s methyl groups appear as singlets (δ ~1.3 ppm) .

- <sup>11</sup>B NMR : Expect a broad peak at δ 28–32 ppm due to boron’s quadrupolar relaxation; low sensitivity may require extended acquisition times .

- IR : B-O stretches at 1350–1310 cm<sup>-1</sup> and aromatic C-H bends near 820 cm<sup>-1</sup> .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Forms biaryls with aryl halides using Pd catalysts (e.g., Pd(OAc)2/SPhos) in THF/H2O at 60–80°C. Yields >85% require degassed solvents and excess K2CO3.

- Photoredox Reactions : Participates in C–H borylation under Ir-catalyzed conditions (e.g., [Ir(ppy)3] with blue LED) for late-stage functionalization .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling?

- Methodological Answer :

- Optimized Bases : Use weak bases (K2CO3) instead of strong ones (NaOH) to suppress base-mediated degradation .

- Low-Temperature Conditions : Run reactions at 40–50°C to reduce thermal decomposition; monitor by TLC or GC-MS .

- Additives : Add 1–2 mol% of Bu4NCl to stabilize the boronate intermediate and improve solubility .

Q. What strategies address discrepancies in <sup>11</sup>B NMR data for boron-containing intermediates?

- Methodological Answer :

- High-Field Instruments : Use ≥400 MHz NMR to enhance resolution; average 256–512 scans for sufficient signal-to-noise .

- Complementary Techniques : Confirm purity via <sup>19</sup>F NMR (if fluorinated analogs exist) or HRMS (e.g., ESI+ with Na<sup>+</sup> adducts) .

Q. How does the 4-butoxy group influence reactivity compared to other aryl substituents?

- Methodological Answer :

- Electronic Effects : The electron-donating butoxy group increases electron density at the boron center, accelerating transmetalation in Pd-catalyzed couplings but may reduce oxidative addition rates with electron-poor aryl halides .

- Solubility : Enhances solubility in polar aprotic solvents (e.g., DMF, MeCN), enabling homogeneous reaction conditions .

Key Considerations for Experimental Design

- Contradiction Analysis : If yields drop below 70%, check for residual moisture (use molecular sieves) or catalyst deactivation (pre-activate with B2pin2).

- Scale-Up : For gram-scale synthesis, prioritize flow chemistry setups to maintain inert conditions and reduce exothermic risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.